Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate
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Overview
Description
Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine and methyl chloroformate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and consistency in product quality. The use of automated systems also reduces the risk of human error and increases the overall safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst at room temperature.
Substitution: Ammonia or primary amines in an organic solvent such as ethanol or methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Scientific Research Applications
Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and analgesic effects.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis
Mechanism of Action
The mechanism of action of Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with neurotransmitter receptors in the brain, resulting in analgesic and neuroprotective effects .
Comparison with Similar Compounds
Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate can be compared with other pyrrolidine derivatives, such as:
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds have similar structural features but differ in their biological activities and applications.
Pyrrolidine-2-one: Another pyrrolidine derivative with distinct pharmacological properties and uses in medicinal chemistry.
Prolinol: A derivative of pyrrolidine with applications in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Biological Activity
Methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on various research findings.
Chemical Structure and Synthesis
This compound is categorized as a pyrrolidine derivative, characterized by a five-membered nitrogen-containing heterocyclic structure. Its molecular formula is C13H17NO2 with a molecular weight of approximately 219.28 g/mol. The synthesis typically involves a nucleophilic substitution reaction, where 3-methylbenzyl chloride reacts with 2-methylpyrrolidine in the presence of a base such as sodium hydroxide, often conducted in dichloromethane at room temperature.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives, including this compound. In vitro tests have demonstrated that certain pyrrolidine compounds exhibit significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
Compound Name | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.0195 | E. coli |
Compound A (similar structure) | 0.0048 | Bacillus mycoides |
Compound B (similar structure) | 0.039 | C. albicans |
Neurological Implications
The interaction of this compound with neurotransmitter systems suggests potential therapeutic applications in neurology. Studies indicate that compounds with similar structures may influence neurotransmitter pathways, providing insights into their use for treating neurological disorders related to neurotransmitter imbalances. This aspect underscores the importance of further research into the specific mechanisms of action.
Case Study: Antifungal Activity
In a comparative study on various pyrrolidine derivatives, this compound was evaluated for its antifungal activity against Candida albicans. The study reported promising results, with significant inhibition observed at concentrations as low as 0.0048 mg/mL . This establishes the compound's potential as a candidate for antifungal drug development.
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis involving this compound revealed that modifications to the phenyl ring significantly affect biological activity. The presence of methyl groups on the phenyl ring was correlated with increased antimicrobial efficacy, highlighting the importance of structural variations in optimizing pharmacological properties .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
methyl 2-(3-methylphenyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-10-5-3-6-11(9-10)13(12(15)16-2)7-4-8-14-13/h3,5-6,9,14H,4,7-8H2,1-2H3 |
InChI Key |
CMRRLMFUZPUYCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCCN2)C(=O)OC |
Origin of Product |
United States |
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